5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been studied for its synthesis and reactions, offering pathways to derive various heterocyclic compounds. Research by Atalla, Bakhite, and Radwan (1995) outlines the synthesis of 3-amino-2-carbamoyl derivatives and their subsequent reactions to afford pyrimidinones, highlighting the compound's role in producing new chemical entities through cyclization and nucleophilic substitution reactions (Atalla, Bakhite, & Radwan, 1995). Additionally, Dyachenko and Chernega (2006) explored the interaction of enamines with cyanothioacetamide to obtain morpholinium derivatives, further emphasizing the compound's utility in synthesizing substituted pyridine-thiones with potential biological activities (Dyachenko & Chernega, 2006).
Biological Activities
Lei et al. (2017) presented a synthetic method for a derivative that inhibited tumor necrosis factor alpha and nitric oxide, showcasing the compound's potential in therapeutic applications, particularly in inflammation and cancer research (Lei, Wang, Xiong, & Lan, 2017). Another study by Severina et al. (2019) investigated the anticonvulsant activity of pyrimidin-4(3H)-one derivatives, suggesting the relevance of such compounds in developing new anticonvulsant medications (Severina, Skupa, Voloshchuk, Suleiman, & Georgiyants, 2019).
Antimicrobial and Anticancer Applications
Research also extends to antimicrobial and anticancer properties. For instance, the study of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated good inhibitory activity against various microorganisms, indicating the compound's utility in developing antimicrobial agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010). Furthermore, compounds with 2- or 3-furyl and/or thienyl substitutions showed significant topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines, underscoring their potential as anticancer agents (Kadayat, Park, Jun, Magar, Bist, Yoo, Kwon, & Lee, 2015).
Properties
IUPAC Name |
5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c26-18(24-8-11-28-12-9-24)14-31-22-23-20-19(16(13-30-20)17-7-4-10-29-17)21(27)25(22)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYWNJKCVDEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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